molecular formula C14H12O2 B6325329 2-Formyl-6-(3-methylphenyl)phenol, 95% CAS No. 1261907-06-5

2-Formyl-6-(3-methylphenyl)phenol, 95%

Cat. No. B6325329
CAS RN: 1261907-06-5
M. Wt: 212.24 g/mol
InChI Key: IAZJYXXTLGDFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-6-(3-methylphenyl)phenol, 95% (2F6MPP) is an organic compound with the molecular formula C10H10O2. It is a white, crystalline solid with a slightly bitter taste. 2F6MPP is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Mechanism of Action

2-Formyl-6-(3-methylphenyl)phenol, 95% is an aldehyde, which means that it can form a covalent bond with an amine group. This covalent bond can then be broken by the action of an enzyme, resulting in the release of the aldehyde and the formation of a new product. This process is known as an aldol condensation reaction and is the basis for many biochemical and physiological processes.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, as well as to act as an antioxidant. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Formyl-6-(3-methylphenyl)phenol, 95% in lab experiments include its low cost, easy availability, and low toxicity. Additionally, it is a relatively simple compound to synthesize and is stable in both aqueous and organic solvents. However, 2-Formyl-6-(3-methylphenyl)phenol, 95% is also a relatively volatile compound, which means that it can be difficult to store and handle in the laboratory.

Future Directions

The potential future applications of 2-Formyl-6-(3-methylphenyl)phenol, 95% include its use in the development of new drugs, the synthesis of new organic compounds, and the study of enzyme mechanisms. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the structure and function of proteins, as well as for the development of new catalysts for chemical reactions. Furthermore, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on biochemical processes. Finally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of dietary supplements on the human body.

Synthesis Methods

2-Formyl-6-(3-methylphenyl)phenol, 95% can be synthesized by the reaction of 3-methylphenol with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an aldol condensation product, which is then hydrolyzed to yield 2-Formyl-6-(3-methylphenyl)phenol, 95%. The reaction can be carried out in either aqueous or organic solvents, depending on the desired product.

Scientific Research Applications

2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in the study of the structure and function of proteins, as well as in the development of new drugs.

properties

IUPAC Name

2-hydroxy-3-(3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJYXXTLGDFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626371
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(3-methylphenyl)phenol

CAS RN

1261907-06-5
Record name 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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